molecular formula C12H6F5NO2S B11971768 N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide CAS No. 16065-76-2

N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide

Cat. No.: B11971768
CAS No.: 16065-76-2
M. Wt: 323.24 g/mol
InChI Key: ZTDDZOSWLZSFTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide is a chemical compound with the molecular formula C12H6F5NO2S It is characterized by the presence of a pentafluorophenyl group attached to a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide typically involves the reaction of 2,3,4,5,6-pentafluoroaniline with benzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include bases like sodium hydroxide or potassium carbonate for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. Reaction conditions vary but often include solvents such as acetonitrile or dimethyl sulfoxide.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic aromatic substitution can yield various substituted derivatives, while oxidation reactions can produce sulfonic acids or other oxidized forms.

Scientific Research Applications

N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group, which is known to interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties due to the presence of multiple fluorine atoms.

Mechanism of Action

The mechanism of action of N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide involves its interaction with molecular targets through its sulfonamide group. This group can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, potentially inhibiting their activity. The pentafluorophenyl group enhances the compound’s binding affinity and specificity due to its electron-withdrawing properties, which can stabilize interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide is unique due to the combination of its sulfonamide and pentafluorophenyl groups. This combination imparts distinct chemical properties, such as high stability and reactivity in substitution reactions, making it valuable for various applications in research and industry.

Properties

CAS No.

16065-76-2

Molecular Formula

C12H6F5NO2S

Molecular Weight

323.24 g/mol

IUPAC Name

N-(2,3,4,5,6-pentafluorophenyl)benzenesulfonamide

InChI

InChI=1S/C12H6F5NO2S/c13-7-8(14)10(16)12(11(17)9(7)15)18-21(19,20)6-4-2-1-3-5-6/h1-5,18H

InChI Key

ZTDDZOSWLZSFTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.